molecular formula C12H15N3O2 B3354934 1-Piperazinecarboxaldehyde, 4-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-64-3

1-Piperazinecarboxaldehyde, 4-[(6-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B3354934
CAS No.: 613660-64-3
M. Wt: 233.27 g/mol
InChI Key: JPZKKWDSWCGCRO-UHFFFAOYSA-N
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Description

1-Piperazinecarboxaldehyde, 4-[(6-methyl-3-pyridinyl)carbonyl] is a chemical compound belonging to the class of piperazine derivatives Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring This particular compound features a piperazine ring substituted with a carboxaldehyde group and a 6-methyl-3-pyridinyl carbonyl group

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of piperazine with 6-methyl-3-pyridinecarboxaldehyde under controlled conditions. This involves the formation of an imine intermediate followed by reduction to yield the desired product.

  • Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The process typically involves the use of catalysts to enhance the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the aldehyde group to an alcohol.

  • Substitution: Substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of different substituted piperazines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different alkylated and acylated piperazines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Piperazinecarboxaldehyde, 4-[(6-methyl-3-pyridinyl)carbonyl] exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine: The parent compound without any substituents.

  • N-Methylpiperazine: Piperazine with a methyl group on one of the nitrogen atoms.

  • Piperazine-2-carboxaldehyde: Piperazine with a carboxaldehyde group at the second position.

Uniqueness: 1-Piperazinecarboxaldehyde, 4-[(6-methyl-3-pyridinyl)carbonyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

4-(6-methylpyridine-3-carbonyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-10-2-3-11(8-13-10)12(17)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZKKWDSWCGCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435349
Record name 1-Piperazinecarboxaldehyde, 4-[(6-methyl-3-pyridinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613660-64-3
Record name 1-Piperazinecarboxaldehyde, 4-[(6-methyl-3-pyridinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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